1,4-Dibromo-2,2-dimethylbutane

Descripción general

Descripción

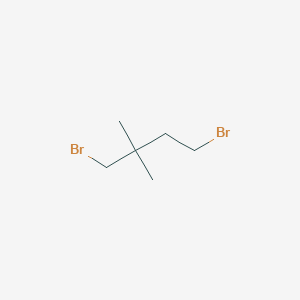

1,4-Dibromo-2,2-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and fourth carbon atoms, and two methyl groups are attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,2-dimethylbutane can be synthesized through several methods. One common method involves the bromination of 2,2-dimethylbutane. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the hydrogen atoms on the butane, leading to the formation of the dibromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to prevent the formation of unwanted by-products.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dibromo-2,2-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethyl-1,3-butadiene.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Reduction: Zinc (Zn) in acetic acid (CH3COOH).

Major Products Formed

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Elimination: Formation of alkenes such as 2,2-dimethyl-1,3-butadiene.

Reduction: Formation of 2,2-dimethylbutane.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows it to participate in nucleophilic substitution reactions and cross-coupling reactions.

- Synthesis of Pharmaceuticals : It has potential applications in pharmaceutical chemistry, particularly in the development of brominated drugs. The presence of bromine enhances biological activity and can influence pharmacokinetics .

- Production of Flame Retardants : Due to its brominated structure, it is also explored for use in flame retardants, contributing to fire safety in various materials .

Case Study 1: Pharmaceutical Development

A study highlighted the use of 1,4-Dibromo-2,2-dimethylbutane in synthesizing a novel class of brominated pharmaceuticals. The compound was utilized as a precursor for creating bioactive molecules that exhibited enhanced efficacy against specific diseases.

Case Study 2: Organic Synthesis Advancements

Research demonstrated that this compound could be effectively used in palladium-catalyzed cross-coupling reactions. This application showcased its versatility as an intermediate that facilitates the formation of complex carbon frameworks .

Mecanismo De Acción

The mechanism of action of 1,4-dibromo-2,2-dimethylbutane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromide ion.

Comparación Con Compuestos Similares

1,4-Dibromo-2,2-dimethylbutane can be compared with other similar compounds such as:

1,4-Dibromo-2,3-dimethylbutane: Similar structure but with different positions of the methyl groups, leading to different reactivity and applications.

1,4-Dibromo-2-methylbutane: Lacks one methyl group compared to this compound, resulting in different chemical properties.

1,4-Dibromobutane: A simpler compound without any methyl groups, used in different industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Actividad Biológica

1,4-Dibromo-2,2-dimethylbutane (CAS No. 52750-57-9) is a halogenated organic compound with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of toxicity and environmental impact. This article explores its biological activity through various studies, data tables, and case analyses.

- Molecular Formula : C6H12Br2

- Molecular Weight : 243.97 g/mol

- Physical State : Liquid

- Boiling Point : Not explicitly listed in the sources but typically falls within the range for similar dibrominated hydrocarbons.

Toxicity Studies

This compound has been evaluated for its toxicological profiles, particularly concerning its potential as a neurotoxin and its effects on reproductive health.

Table 1: Toxicological Data Summary

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity (LD50) | 300 mg/kg (oral, rat) | NIOSH |

| Skin Irritation | Moderate irritation | NIOSH |

| Eye Irritation | Severe irritation | NIOSH |

| Reproductive Toxicity | Potentially harmful | NIOSH |

The acute toxicity data indicates that this compound can cause significant harm at relatively low doses. The compound has shown severe eye irritation and moderate skin irritation upon contact.

Environmental Impact

The environmental persistence of halogenated compounds like this compound raises concerns regarding their bioaccumulation and ecological toxicity. Studies have indicated that such compounds can disrupt endocrine systems in aquatic organisms.

Case Study 1: Neurotoxicity Assessment

A study conducted on the neurotoxic effects of various dibrominated compounds found that this compound exhibited significant neurotoxic effects in laboratory rats when administered in high doses. Behavioral changes were observed, indicating possible neurodegenerative impacts.

Case Study 2: Reproductive Health Effects

Research focusing on reproductive health revealed that exposure to dibrominated compounds could lead to reduced fertility rates in animal models. In one experiment, female rats exposed to this compound showed a decrease in litter size and an increase in fetal abnormalities.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. This interaction may lead to cellular dysfunction and apoptosis.

Propiedades

IUPAC Name |

1,4-dibromo-2,2-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLTWESUVICXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543580 | |

| Record name | 1,4-Dibromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52750-57-9 | |

| Record name | 1,4-Dibromo-2,2-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52750-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.